

# 5-Chloro-2-methylnicotinonitrile chemical properties

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## Compound of Interest

Compound Name: 5-Chloro-2-methylnicotinonitrile

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An In-depth Technical Guide to **5-Chloro-2-methylnicotinonitrile**: Properties, Synthesis, and Applications in Drug Discovery

## Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **5-Chloro-2-methylnicotinonitrile**, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its core chemical and physical properties, explore its synthesis and reactivity, and highlight its relevance in the pharmaceutical industry, grounding all information in established scientific principles and literature.

## Core Molecular and Physical Properties

**5-Chloro-2-methylnicotinonitrile**, identified by CAS Number 142408-93-3, is a substituted pyridine derivative. The strategic placement of its functional groups—a chloro substituent at the 5-position, a methyl group at the 2-position, and a nitrile group at the 3-position—makes it a versatile intermediate for constructing more complex molecular architectures.

The fundamental properties of this compound are summarized below. It is important to note that while some physical properties are predicted based on computational models, they provide valuable estimates for experimental design.

Property	Value	Source
Molecular Formula	C <sub>7</sub> H <sub>5</sub> ClN <sub>2</sub>	[1][2]
Molecular Weight	152.58 g/mol	[1][2]
Appearance	Off-white to pale yellow crystalline powder	[3]
Boiling Point	220.3 ± 35.0 °C (Predicted)	[4]
Density	1.26 ± 0.1 g/cm <sup>3</sup> (Predicted)	[4]
Solubility	Insoluble in water; likely soluble in organic solvents such as methanol, acetone, and dichloromethane.[3]	
Storage	Sealed in a dry, room temperature environment.[1]	

## Spectroscopic Profile: A Structural Confirmation Toolkit

Definitive structural elucidation of **5-Chloro-2-methylnicotinonitrile** relies on a combination of spectroscopic techniques. While a publicly available, fully assigned spectrum for this specific compound is not readily found, its expected spectral characteristics can be reliably predicted based on its functional groups and data from analogous structures.

### Infrared (IR) Spectroscopy

The IR spectrum provides a diagnostic fingerprint of the key functional groups.

- **C≡N Stretch:** A sharp, medium-intensity absorption band is expected in the range of 2220-2240 cm<sup>-1</sup>, characteristic of an aromatic nitrile.
- **C=C and C=N Stretching:** Multiple bands in the 1400-1600 cm<sup>-1</sup> region will correspond to the aromatic pyridine ring vibrations.

- C-H Stretching: Aromatic C-H stretching will appear as peaks just above  $3000\text{ cm}^{-1}$ , while the methyl C-H stretching will be observed just below  $3000\text{ cm}^{-1}$ .<sup>[5]</sup>
- C-Cl Stretch: A band in the fingerprint region, typically between  $1000\text{-}1100\text{ cm}^{-1}$ , can be attributed to the C-Cl bond.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  NMR: The proton NMR spectrum is expected to show two distinct signals for the aromatic protons and one for the methyl group.
  - Aromatic Protons (2H): The two protons on the pyridine ring (at positions 4 and 6) will appear as two distinct doublets in the downfield region (typically  $\delta\ 7.5\text{-}8.5\text{ ppm}$ ). Their specific chemical shifts and coupling constants would allow for unambiguous assignment.
  - Methyl Protons (3H): A singlet corresponding to the three protons of the methyl group will be observed in the upfield region, likely around  $\delta\ 2.5\text{-}2.7\text{ ppm}$ .<sup>[6]</sup>
- $^{13}\text{C}$  NMR: The carbon NMR spectrum should display seven unique signals corresponding to each carbon atom in the molecule.
  - Nitrile Carbon ( $\text{C}\equiv\text{N}$ ): This carbon is relatively deshielded and will appear around  $\delta\ 115\text{-}120\text{ ppm}$ .
  - Aromatic Carbons: The five carbons of the pyridine ring will resonate in the  $\delta\ 120\text{-}160\text{ ppm}$  range. The carbon attached to the chlorine atom ( $\text{C}5$ ) will be influenced by the halogen's inductive effect.<sup>[7]</sup> The carbons adjacent to the nitrogen ( $\text{C}2$  and  $\text{C}6$ ) will also be significantly deshielded.
  - Methyl Carbon: The methyl carbon will give a signal in the upfield region, typically  $\delta\ 20\text{-}25\text{ ppm}$ .

## Mass Spectrometry (MS)

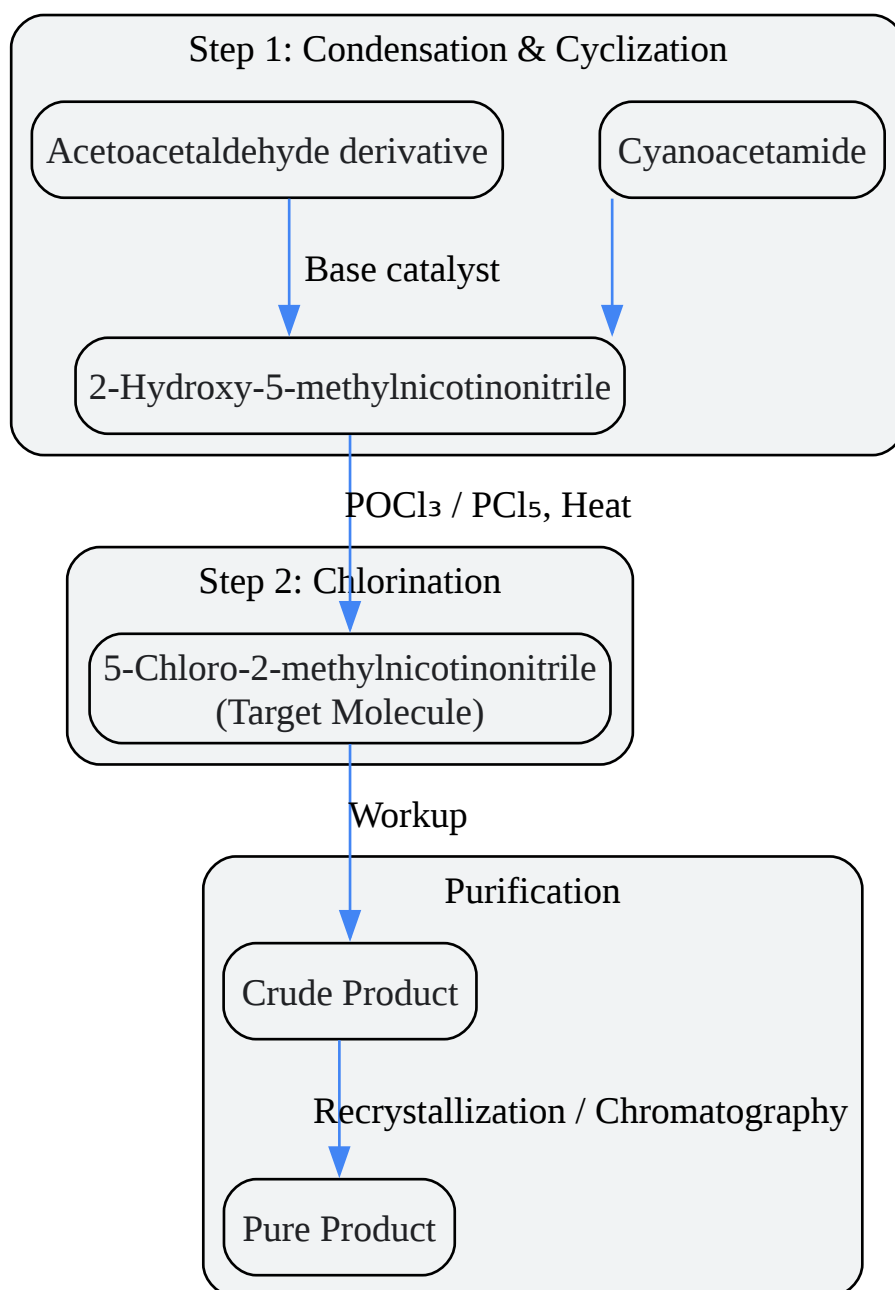
In electron ionization mass spectrometry (EI-MS), the molecular ion peak ( $\text{M}^+$ ) would be observed at  $m/z\ 152$ . A characteristic isotopic peak ( $\text{M}+2$ ) at  $m/z\ 154$ , with an intensity approximately one-third of the molecular ion peak, would confirm the presence of a single chlorine atom.<sup>[8]</sup>

## Synthesis and Reactivity

### Plausible Synthetic Pathway

While specific, peer-reviewed synthesis procedures for **5-Chloro-2-methylnicotinonitrile** are not abundant in the public domain, a logical synthetic route can be constructed based on established heterocyclic chemistry. A common approach involves the construction of the pyridine ring followed by chlorination. One such plausible method starts from precursors that can be cyclized and subsequently chlorinated. A relevant patented method for a similar compound, 2-chloro-4-methyl nicotinonitrile, utilizes phosphorus oxychloride ( $\text{POCl}_3$ ) and phosphorus pentachloride ( $\text{PCl}_5$ ) for the chlorination and cyclization steps, which is a standard method for converting pyridine-N-oxides or hydroxypyridines into their chloro-derivatives.<sup>[9][10]</sup>

The following workflow illustrates a generalized, plausible synthesis.



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Caption: Plausible synthetic workflow for **5-Chloro-2-methylnicotinonitrile**.

## Core Reactivity: Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)

The chemical behavior of **5-Chloro-2-methylnicotinonitrile** is dominated by the reactivity of the chloropyridine core. The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom, which makes it susceptible to attack by nucleophiles. This enables the chlorine atom to act as a leaving group in Nucleophilic Aromatic Substitution ( $S_NAr$ ) reactions.<sup>[11][12]</sup>

The key principles governing its reactivity are:

- **Activation:** The ring nitrogen activates the pyridine ring towards nucleophilic attack, primarily at the 2- and 4-positions (ortho and para to the nitrogen).<sup>[13]</sup>
- **Positional Reactivity:** The chloro group in **5-Chloro-2-methylnicotinonitrile** is at the 5-position, which is meta to the ring nitrogen. This position is less activated towards  $S_NAr$  compared to the 2- or 4-positions.<sup>[14]</sup> However, substitution can still occur, often requiring more forcing conditions (higher temperatures, stronger nucleophiles) than for 2- or 4-chloropyridines.
- **Mechanism:** The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the carbon bearing the chlorine, forming a high-energy anionic intermediate known as a Meisenheimer complex. Aromaticity is then restored by the expulsion of the chloride ion.<sup>[13]</sup>

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution ( $S_NAr$ ).

## Applications in Drug Discovery and Medicinal Chemistry

The utility of **5-Chloro-2-methylnicotinonitrile** in drug development stems from its role as a versatile scaffold. Halogenated heterocycles are prevalent in pharmaceuticals, where the halogen atom can serve as a handle for further functionalization or as a key pharmacophoric element influencing binding affinity, metabolic stability, and lipophilicity.<sup>[15][16]</sup>

A notable application is its documented use as an intermediate in the development of phosphoinositide-3 kinase (PI3K) modulators.<sup>[17]</sup> The PI3K signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in various cancers and inflammatory diseases. The ability to use **5-Chloro-2-methylnicotinonitrile** to

build novel PI3K inhibitors highlights its direct value to pharmaceutical research and development pipelines.

## Representative Experimental Protocol: Nucleophilic Substitution

This protocol describes a general procedure for the reaction of **5-Chloro-2-methylnicotinonitrile** with a generic amine nucleophile, a common transformation in medicinal chemistry.

- **Reaction Setup:** To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add **5-Chloro-2-methylnicotinonitrile** (1.0 eq).
- **Solvent and Reagents:** Add a suitable polar aprotic solvent (e.g., DMF or DMSO). Add the amine nucleophile (1.1-1.5 eq) and a non-nucleophilic base (e.g.,  $K_2CO_3$  or  $Cs_2CO_3$ , 2.0 eq).
- **Reaction Conditions:** Heat the reaction mixture to 80-120 °C. The choice of temperature is critical; higher temperatures are often required for substitution at the less-activated 5-position.
- **Monitoring:** Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
- **Workup:** Cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
- **Purification:** Wash the combined organic layers with brine, dry over anhydrous sodium sulfate ( $Na_2SO_4$ ), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the desired substituted nicotinonitrile derivative.

## Safety, Handling, and Disposal

As with any active chemical reagent, proper safety protocols are mandatory when handling **5-Chloro-2-methylnicotinonitrile**. While a specific, comprehensive safety data sheet (SDS) for this compound was not found in the public search results, the following guidance is based on data for structurally similar chloro- and nitrile-containing aromatic compounds.[\[3\]](#)[\[18\]](#)[\[19\]](#)

- Hazard Identification:
  - Toxicity: Likely to be toxic if swallowed, fatal if inhaled, and may cause an allergic skin reaction.
  - Irritation: Causes skin irritation and serious eye irritation.<sup>[3]</sup> May cause respiratory irritation.<sup>[3]</sup>
- Personal Protective Equipment (PPE):
  - Hand Protection: Wear impervious chemical-resistant gloves (e.g., nitrile).
  - Eye Protection: Use chemical safety goggles and/or a face shield.
  - Skin and Body Protection: Wear a lab coat and appropriate protective clothing.
  - Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. If vapors or dust are generated, a NIOSH-approved respirator may be necessary.
- Handling and Storage:
  - Store in a tightly closed container in a dry, cool, and well-ventilated place.<sup>[1]</sup>
  - Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.<sup>[3]</sup>
  - Wash hands thoroughly after handling.<sup>[3]</sup>
- Disposal:
  - Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Disclaimer: This safety information is a guideline based on related compounds. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.



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Email: [info@benchchem.com](mailto:info@benchchem.com)